6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
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Overview
Description
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrFN2O2 and its molecular weight is 259.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Development
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid and its derivatives are primarily utilized in the synthesis of various pharmacologically active compounds. Research into these compounds has yielded insights into their potential as anti-inflammatory, cytotoxic agents, and antimicrobial agents. For instance, halogenated benzoxazole carboxylic acids, closely related to this compound, have demonstrated significant anti-inflammatory and cytotoxic activities, underscoring the importance of halogen substitutions in drug development (Thakral et al., 2022). Additionally, derivatives of 6-bromo-1H-indazole have been investigated for their potential in treating various types of cancer through mechanisms such as inhibiting proliferation of cancer cell lines (Hao et al., 2017).
Antimicrobial Activity
Compounds synthesized from this compound have shown promising antimicrobial properties. Novel quinolones synthesized from dihalo heterocycles, including compounds related to this compound, have been evaluated for their antibacterial activities, presenting new opportunities for developing antibacterial agents with improved efficacy against resistant strains of bacteria (Kumar et al., 2014).
Material Science and Molecular Electronics
Research into this compound derivatives extends beyond pharmacology into material science, where these compounds serve as building blocks for the development of new materials. For example, triazole Schiff bases, which can be synthesized from related indazole compounds, have been explored for their corrosion inhibition properties on mild steel in acid media, suggesting applications in materials protection and preservation (Chaitra et al., 2015). Moreover, indazole derivatives have been involved in the synthesis of novel indole trimers, serving as precursors for molecular electronic materials, highlighting the versatility of indazole-based compounds in contributing to advancements in molecular electronics and materials science (Valentine et al., 2012).
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to interact with a variety of targets, including phosphoinositide 3-kinase δ , which plays a role in the treatment of respiratory diseases .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s activity .
Safety and Hazards
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDJXSRIPZFSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646232 |
Source
|
Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-62-7 |
Source
|
Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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